

# Synthesis of Tungsten(IV) Oxide: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Tungsten(IV) oxide

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## Abstract

This technical guide provides an in-depth exploration of the synthesis mechanisms of **Tungsten(IV) oxide** ( $\text{WO}_2$ ), a material of significant interest for applications ranging from catalysis to energy storage and biomedical fields. This document moves beyond a simple recitation of methods to offer a detailed understanding of the thermodynamic and kinetic principles that govern the formation of this metastable oxide. We present a critical analysis of various synthesis routes, including the solid-state reduction of higher tungsten oxides, hydrothermal and solvothermal methods, and chemical vapor deposition. Each section includes a discussion of the underlying scientific principles, detailed experimental protocols, and methods for rigorous characterization to ensure phase purity and desired morphology. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize and utilize **Tungsten(IV) oxide** with a high degree of control and reproducibility.

## Introduction: The Significance of Tungsten(IV) Oxide

Tungsten, a transition metal, can exist in several oxidation states, leading to a variety of oxides with distinct properties. Among these, **Tungsten(IV) oxide** ( $\text{WO}_2$ ), with its characteristic bronze color, stands out due to its unique electronic and structural properties. Unlike the more common and thermodynamically stable Tungsten(VI) oxide ( $\text{WO}_3$ ),  $\text{WO}_2$  possesses a distorted rutile-type monoclinic crystal structure and exhibits metallic conductivity.[1] These characteristics make it a promising candidate for applications such as catalysts, electrochromic devices, and

as an anode material in lithium-ion batteries. In the biomedical field, the potential of WO<sub>2</sub> nanoparticles in drug delivery and photothermal therapy is an emerging area of research, driven by their biocompatibility and responsiveness to external stimuli.[2]

The synthesis of pure, phase-stable WO<sub>2</sub> is, however, a significant challenge. As an intermediate in the reduction of WO<sub>3</sub> to metallic tungsten, its formation is often transient, requiring precise control over reaction conditions to prevent further reduction or the formation of other sub-stoichiometric oxides. This guide provides a comprehensive overview of the key synthesis methodologies, emphasizing the critical parameters that enable the selective formation of high-purity **Tungsten(IV) oxide**.

## Foundational Principles: Thermodynamics and Kinetics of the W-O System

A thorough understanding of the tungsten-oxygen (W-O) phase diagram is fundamental to the successful synthesis of WO<sub>2</sub>. [3] The diagram reveals the stability regions of various tungsten oxides as a function of temperature and oxygen partial pressure. While WO<sub>3</sub> is the most stable oxide over a broad range of conditions, WO<sub>2</sub> can be formed and maintained under specific reducing atmospheres and at elevated temperatures. [3][4]

The reduction of WO<sub>3</sub> to metallic tungsten is not a single-step process but proceeds through a series of intermediate oxides, including WO<sub>2.9</sub>, WO<sub>2.72</sub>, and finally WO<sub>2</sub>. The general sequence of reduction can be summarized as:



The transition from one oxide phase to the next is governed by both thermodynamic and kinetic factors. Thermodynamically, the reduction of a higher oxide to a lower one becomes favorable at specific temperatures and reducing agent partial pressures. Kinetically, the rate of these transformations is influenced by factors such as the particle size of the precursor, the heating rate, and the gas flow rate. Achieving phase-pure WO<sub>2</sub> therefore requires a delicate balance of these parameters to arrest the reduction at the desired stage.

## Synthesis Methodologies for Tungsten(IV) Oxide

Several methods have been developed for the synthesis of **Tungsten(IV) oxide**, each with its own advantages and challenges. The choice of method often depends on the desired morphology, purity, and scale of production.

## Solid-State Reduction of Tungsten(VI) Oxide

The most common and well-established method for producing  $WO_2$  powder is the solid-state reduction of  $WO_3$ . This top-down approach involves heating  $WO_3$  powder in a reducing atmosphere, typically hydrogen or carbon monoxide, at elevated temperatures.[5][6]

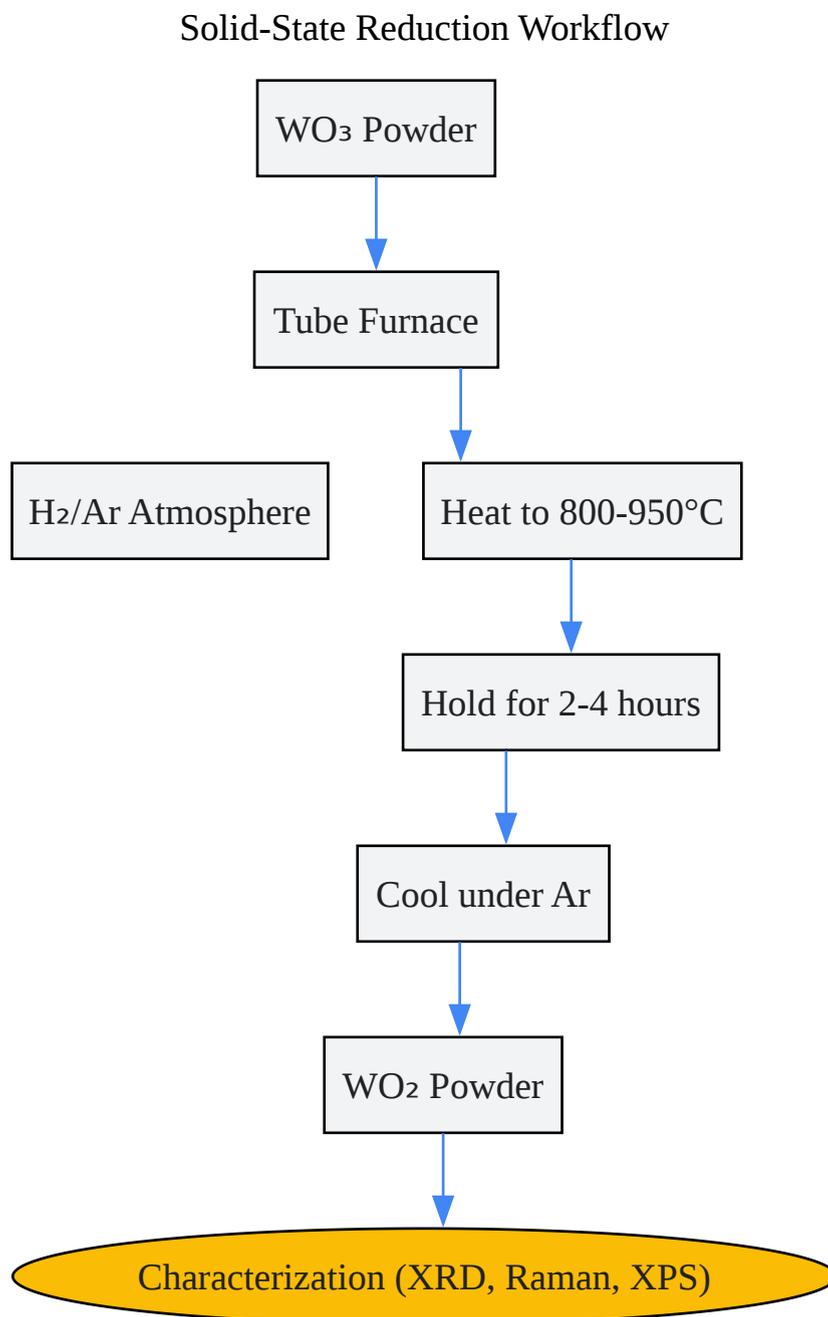
Causality Behind Experimental Choices:

- **Precursor ( $WO_3$ ):** The morphology and particle size of the starting  $WO_3$  powder can significantly influence the reaction kinetics. Smaller particles with a higher surface area will generally reduce at a faster rate.
- **Reducing Agent:** Hydrogen gas is a clean and effective reducing agent. The partial pressure of water vapor produced during the reaction can, however, affect the nucleation and growth of the tungsten grains in the subsequent reduction step to metallic tungsten.[7] Carbon monoxide can also be used, but it may lead to the formation of tungsten carbide as a byproduct under certain conditions.[6]
- **Temperature and Time:** The reduction of  $WO_3$  to  $WO_2$  is a multi-step process, with different intermediate oxides forming at different temperatures. Generally, the formation of  $WO_2$  occurs at temperatures above 777 °C.[5] The reaction time must be carefully controlled to ensure complete conversion to  $WO_2$  without further reduction to metallic tungsten.

Experimental Protocol: Hydrogen Reduction of  $WO_3$

| Step | Parameter            | Value/Range  | Rationale  |
|------|----------------------|--|--|
| 1    | Precursor            | High-purity WO <sub>3</sub> powder   | Ensures a clean starting material.   |
| 2    | Furnace              | Tube furnace with gas flow control   | Allows for precise control of temperature and atmosphere.  |
| 3    | Atmosphere           | Flowing H <sub>2</sub> /Ar or H <sub>2</sub> /N <sub>2</sub> mixture (e.g., 5-10% H <sub>2</sub> ) | Provides a controlled reducing environment.  |
| 4    | Temperature Ramp     | 5-10 °C/min  | A controlled heating rate prevents thermal shock and ensures uniform reaction.                                     |
| 5    | Reaction Temperature | 800-950 °C   | This temperature range favors the formation of WO <sub>2</sub> .   |
| 6    | Reaction Time        | 2-4 hours  | Sufficient time for complete conversion to WO <sub>2</sub> , but short enough to avoid significant reduction to W. |
| 7    | Cooling              | Cool to room temperature under inert gas (Ar or N <sub>2</sub> )                                   | Prevents re-oxidation of the WO <sub>2</sub> product.  |

Self-Validating System: The phase purity of the resulting powder must be confirmed using X-ray Diffraction (XRD). The presence of peaks corresponding to monoclinic WO<sub>2</sub> and the absence of peaks from WO<sub>3</sub>, other sub-oxides, or metallic tungsten will validate the success of the synthesis. Further characterization by Raman spectroscopy and X-ray Photoelectron Spectroscopy (XPS) can provide additional confirmation of the phase and oxidation state.[\[8\]](#)[\[9\]](#)



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Fig. 1: Solid-state reduction workflow.

## Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal methods offer a bottom-up approach to synthesize nanomaterials with controlled morphology and size. These methods involve a chemical reaction

in a sealed vessel (autoclave) at elevated temperatures and pressures, using water (hydrothermal) or an organic solvent (solvothermal). While widely used for  $\text{WO}_3$  synthesis, the direct synthesis of pure  $\text{WO}_2$  via these methods is less common and more challenging due to the need to establish reducing conditions within the autoclave.[10][11]

Causality Behind Experimental Choices:

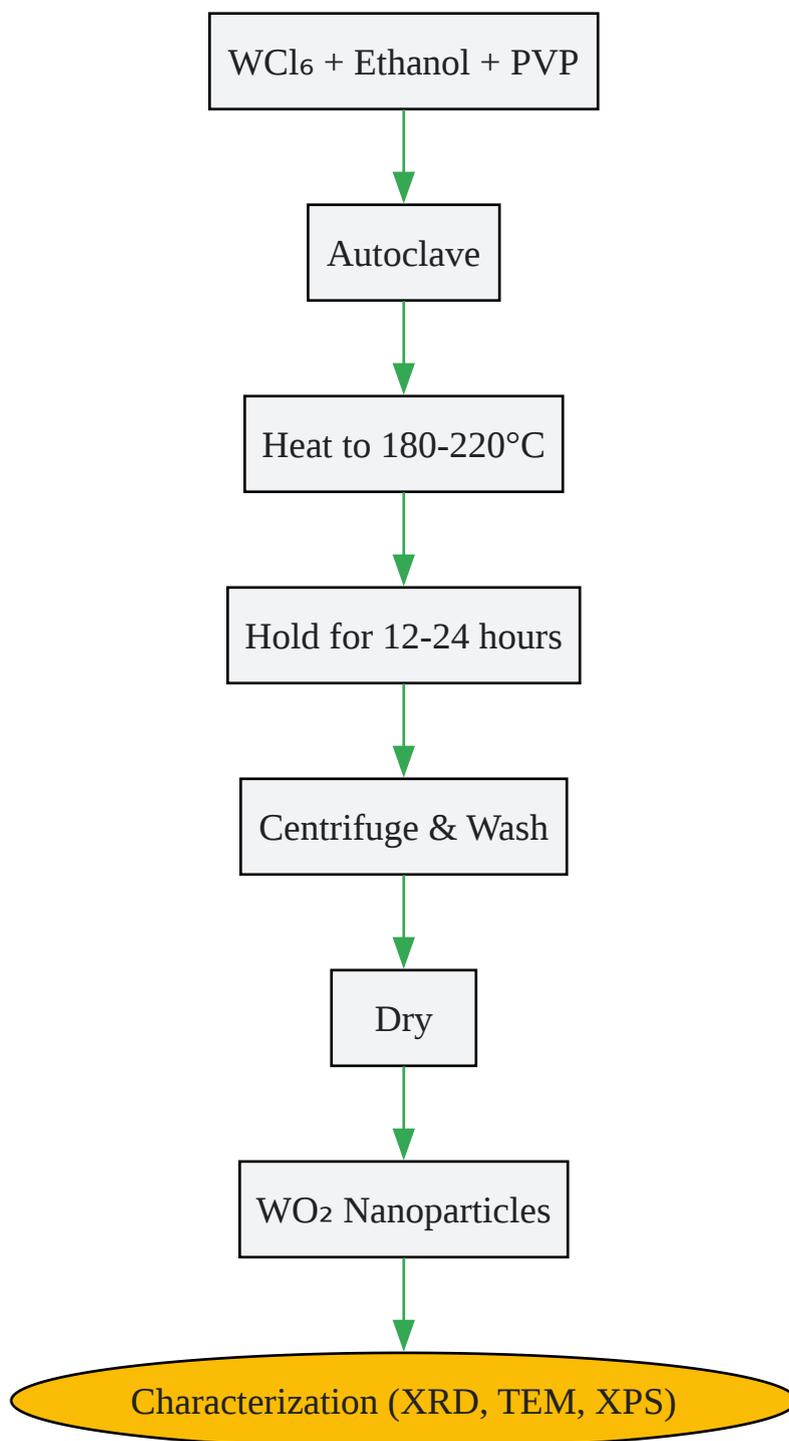
- **Tungsten Precursor:** Tungsten hexachloride ( $\text{WCl}_6$ ) or ammonium metatungstate are common precursors.[12][13] The choice of precursor can influence the reaction pathway and the morphology of the final product.
- **Solvent:** The solvent not only acts as the reaction medium but can also play a role as a reducing agent or influence the solubility of the precursor and intermediate species. For solvothermal synthesis, alcohols like ethanol or hexanol are often used.[13]
- **Reducing Agent:** To achieve the +4 oxidation state of tungsten, a reducing agent is often required. Hydrazine or other reducing agents can be introduced into the reaction mixture.
- **Temperature and Time:** These parameters are critical for controlling the nucleation and growth of the  $\text{WO}_2$  crystals. The optimal conditions need to be carefully determined to favor the formation of the desired phase and morphology.

Experimental Protocol: Solvothermal Synthesis of  $\text{WO}_2$  Nanoparticles

| Step | Parameter            | Value/Range                                      | Rationale  |
|------|----------------------|--|--|
| 1    | Precursor            | Tungsten hexachloride (WCl <sub>6</sub> )        | A common and reactive tungsten source.   |
| 2    | Solvent              | Anhydrous ethanol                                | Acts as both solvent and a mild reducing agent.                                |
| 3    | Additive             | Polyvinylpyrrolidone (PVP)                       | Can act as a capping agent to control particle size and prevent agglomeration. |
| 4    | Reaction Vessel      | Teflon-lined stainless-steel autoclave           | To withstand the high temperature and pressure.                                |
| 5    | Reaction Temperature | 180-220 °C                                       | Provides the necessary energy for the reaction to proceed.                     |
| 6    | Reaction Time        | 12-24 hours                                      | Allows for complete reaction and crystallization.                              |
| 7    | Post-synthesis       | Centrifugation, washing with ethanol, and drying | To purify the product and remove residual reactants.                           |

Self-Validating System: As with the solid-state reduction method, XRD is the primary tool for phase identification. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are essential for characterizing the morphology and size of the synthesized nanoparticles. XPS is used to confirm the W<sup>4+</sup> oxidation state.

## Solvothermal Synthesis Workflow



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Fig. 2: Solvothermal synthesis workflow.

## Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition is a technique used to deposit thin films of various materials onto a substrate. For the synthesis of  $\text{WO}_2$  thin films, a volatile tungsten precursor is introduced into a reaction chamber where it decomposes or reacts with other gases to form a solid film on the substrate.<sup>[14]</sup><sup>[15]</sup>

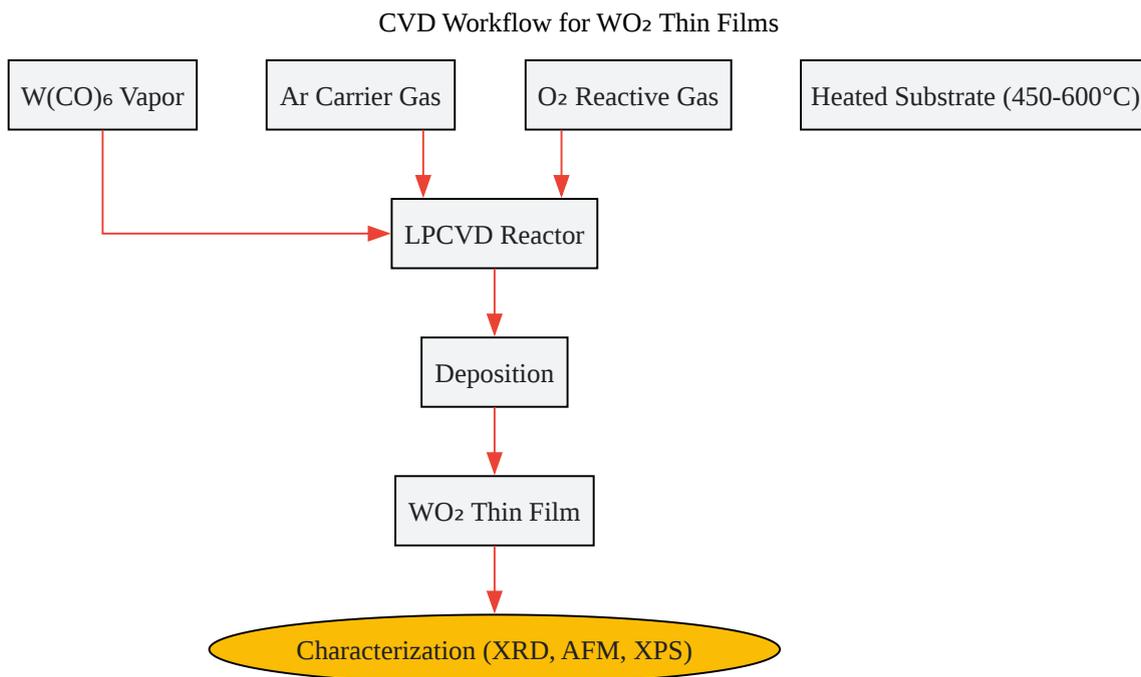
Causality Behind Experimental Choices:

- **Precursor:** Tungsten hexacarbonyl ( $\text{W}(\text{CO})_6$ ) is a commonly used precursor due to its volatility.<sup>[14]</sup>
- **Substrate:** The choice of substrate (e.g., silicon, quartz) depends on the intended application of the thin film. The substrate temperature is a critical parameter that influences the film's crystallinity and phase.
- **Carrier and Reaction Gases:** An inert carrier gas, such as argon, is used to transport the precursor vapor. A controlled amount of oxygen or an oxygen-containing gas is introduced to facilitate the formation of the oxide. The ratio of the precursor to the oxidizing agent is crucial for obtaining the desired stoichiometry.
- **Deposition Temperature and Pressure:** These parameters determine the reaction kinetics and the growth rate of the film. Low-pressure CVD (LPCVD) is often employed to achieve uniform and conformal films.<sup>[15]</sup>

Experimental Protocol: LPCVD of  $\text{WO}_2$  Thin Films

| Step | Parameter             | Value/Range                                 | Rationale   |
|------|-----------------------|---|---|
| 1    | Precursor             | Tungsten hexacarbonyl (W(CO) <sub>6</sub> ) | Volatile and readily available.                                     |
| 2    | Substrate             | Silicon wafer                               | A common substrate for thin film deposition.                        |
| 3    | Carrier Gas           | Argon                                       | Inert gas to transport the precursor.                               |
| 4    | Reactive Gas          | Controlled flow of O <sub>2</sub>           | To provide the oxygen for oxide formation.                          |
| 5    | Substrate Temperature | 450-600 °C                                  | Influences the film's crystallinity and phase. <a href="#">[14]</a> |
| 6    | Pressure              | 0.1 - 5 Torr                                | Low pressure promotes uniform film growth. <a href="#">[15]</a>     |
| 7    | Deposition Time       | Varies depending on desired thickness       | Controls the final thickness of the film.                           |

Self-Validating System: The deposited films are characterized by XRD to determine their crystal structure and phase. The thickness and surface morphology are analyzed using ellipsometry and Atomic Force Microscopy (AFM). XPS is used to verify the chemical composition and the oxidation state of tungsten.



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Fig. 3: CVD workflow for WO<sub>2</sub> thin films.

## Characterization of Tungsten(IV) Oxide

Rigorous characterization is essential to confirm the successful synthesis of phase-pure WO<sub>2</sub>. A combination of techniques is typically employed to analyze the crystal structure, morphology, and chemical composition.

| Technique                              | Information Obtained  |
|--|---|
| X-ray Diffraction (XRD)                | Crystal structure and phase identification. The diffraction pattern of monoclinic WO <sub>2</sub> is distinct from that of other tungsten oxides.[8][9] |
| Raman Spectroscopy                     | Vibrational modes of the W-O bonds, providing a fingerprint for the specific oxide phase.[8]  |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and, crucially, the oxidation state of tungsten, confirming the presence of W <sup>4+</sup> . [1][9]                              |
| Scanning Electron Microscopy (SEM)     | Surface morphology and particle size of powders and thin films.   |
| Transmission Electron Microscopy (TEM) | High-resolution imaging of nanoparticles, providing information on size, shape, and crystallinity.  |

## Applications in Research and Drug Development

The unique properties of **Tungsten(IV) oxide** have opened up exciting possibilities in various research fields, including potential applications in drug delivery and therapy.

- **Catalysis:** WO<sub>2</sub> has shown promise as a catalyst in various chemical reactions due to its metallic conductivity and ability to activate certain molecules.
- **Energy Storage:** Its high electrical conductivity makes it a candidate for use as an anode material in lithium-ion batteries.
- **Drug Delivery:** The development of WO<sub>2</sub> nanoparticles for drug delivery is an area of active research. The high surface area of nanoparticles allows for the loading of therapeutic agents, and their properties may enable controlled release at a target site.[2]
- **Photothermal Therapy:** WO<sub>2</sub> nanoparticles can absorb near-infrared light and convert it into heat, a property that can be exploited for the targeted thermal ablation of cancer cells.

## Conclusion

The synthesis of phase-pure **Tungsten(IV) oxide** requires a nuanced understanding of the thermodynamics and kinetics of the tungsten-oxygen system. While solid-state reduction of  $\text{WO}_3$  remains a robust method, hydrothermal, solvothermal, and CVD techniques offer pathways to controlled morphologies and thin films. The success of any synthesis protocol hinges on the precise control of key experimental parameters and is validated through a comprehensive suite of characterization techniques. As research into the applications of  $\text{WO}_2$  continues to expand, the development of reliable and scalable synthesis methods will be paramount to unlocking its full potential, particularly in the promising fields of catalysis and nanomedicine.

## References

- Lund University Publications. (n.d.). Thermodynamics and Kinetics of Tungsten Oxidation and Tungsten Oxide Sublimation in the Temperature Interval 200°–1100°C. Retrieved from [\[Link\]](#)
- MDPI. (2021). Comparative Study of the Reactivity of the Tungsten Oxides  $\text{WO}_2$  and  $\text{WO}_3$  with Beryllium at Temperatures up to 1273 K. *Materials*, 14(16), 4583. [\[Link\]](#)
- Malaysian Journal of Analytical Sciences. (2015). REDUCTION BEHAVIOUR OF TUNGSTEN DIOXIDE BY VARIOUS CONCENTRATION OF CARBON MONOXIDE. *Malaysian Journal of Analytical Sciences*, 19(4), 836-842. [\[Link\]](#)
- Chalmers University of Technology. (n.d.). Structural and thermodynamical properties of tungsten oxides from first-principles calculations. Retrieved from [\[Link\]](#)
- Dovepress. (2017). Applications of nanoparticle systems in drug delivery technology. *International Journal of Nanomedicine*, 12, 6319–6333. [\[Link\]](#)
- ResearchGate. (n.d.). Hydrogen reduction of a  $\text{Cu}_2\text{O-WO}_3$  mixture. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). a) XRD patterns and b) Raman spectra of  $\text{WO}_{2.9}$  NWs, core-shell.... Retrieved from [\[Link\]](#)

- MDPI. (2023). Two-Step Solvothermal Process for Nanoarchitectonics of Metastable Hexagonal  $\text{WO}_3$  Nanoplates. *Nanomaterials*, 13(8), 1381. [[Link](#)]
- ResearchGate. (n.d.). Hydrothermal Synthesis of Tungsten Oxide Nanoparticles | Request PDF. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Tungsten Oxide Thin Films Chemically Vapor Deposited at Low Pressure by  $\text{W}(\text{CO})_6$  Pyrolysis. Retrieved from [[Link](#)]
- Diva-portal.org. (2006). Hydrogen reduction of a  $\text{Cu}_2\text{O}-\text{WO}_3$  mixture. Retrieved from [[Link](#)]
- Journal of Materials Research. (2014). Synthesis of tungsten oxide nanoparticles using a hydrothermal method at ambient pressure. [[Link](#)]
- AIP Publishing. (2018). Comparison of tungsten films grown by CVD and hot-wire assisted atomic layer deposition in a cold-wall reactor. Retrieved from [[Link](#)]
- KTH Royal Institute of Technology. (n.d.). Formation of Oxide Layers on Tungsten in Mildly Oxidizing Gas. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). (PDF) Application of nanomaterials for drug delivery. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). (a) XRD patterns of  $\text{Cu}-\text{WO}_2/\text{W}@C$  and  $\text{WO}_2/\text{W}@C$ ; (b) XRD patterns of.... Retrieved from [[Link](#)]
- ResearchGate. (n.d.). (PDF) Reduction Behaviour of  $\text{WO}_3$  to W under Carbon Monoxide Atmosphere. Retrieved from [[Link](#)]
- MDPI. (2020). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. *Polymers*, 12(11), 2603. [[Link](#)]
- Preprints.org. (2019). Comparative Study Of The Reactivity Of The Tungsten Oxides  $\text{WO}_2$  And  $\text{WO}_3$  With Beryllium At Temperatures Up To 1273K. Retrieved from [[Link](#)]

- The Royal Society of Chemistry. (n.d.). A Facile Strategy for the Growth of High-Quality Tungsten Disulfide Crystals Mediated by Oxygen-Deficient Epitaxial Oxide Precursors. Retrieved from [[Link](#)]
- Romanian Reports in Physics. (n.d.). OPTICAL PROPERTIES OF TUNGSTEN OXIDE (WO<sub>x</sub>) THIN FILM PREPARED BY PULSED LASER DEPOSITION (PLD). Retrieved from [[Link](#)]
- MDPI. (2023). Synthesis of Tungsten Oxide Nanoflakes and Their Antibacterial and Photocatalytic Properties. *Catalysts*, 13(1), 134. [[Link](#)]
- SciSpace. (2022). Solvothermal synthesis and characterization of monoclinic WO<sub>3</sub> nanoplatelets. Investigation of their photocatalytic performance. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Crystal growth of tungsten during hydrogen reduction of tungsten oxide at high temperature. Retrieved from [[Link](#)]
- ACS Publications. (2007). Controlled Growth and Characterization of Tungsten Oxide Nanowires Using Thermal Evaporation of WO<sub>3</sub> Powder. *The Journal of Physical Chemistry C*, 111(4), 1648–1654. [[Link](#)]
- ScienceDirect. (2017). Hydrogen Reduction Behavior and Microstructure Characteristics of WO<sub>3</sub>-NiO-CuO Powder Mixture. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). (PDF) Optical constants of thin CVD-Tungsten oxide films. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). XRD patterns of the WO<sub>2</sub> nanostructures after annealing at; a 800 °C, b.... Retrieved from [[Link](#)]
- Journal of Materials and Environmental Science. (n.d.). Green Synthesis and Characterization of Tungsten Oxide Nanoparticles Using Cassia fistula Leaf Extract. Retrieved from [[Link](#)]
- Springer. (n.d.). The Tungsten-Oxygen System. Retrieved from [[Link](#)]

- CORE. (n.d.). Synthesis of Porous Monoclinic Tungsten Oxides and Their Application in Sensors. Retrieved from [\[Link\]](#)
- MDPI. (2021). Synthesis Design of Electronegativity Dependent  $\text{WO}_3$  and  $\text{WO}_3 \cdot 0.33\text{H}_2\text{O}$  Materials for a Better Understanding of  $\text{TiO}_2/\text{WO}_3$  Composites. *Catalysts*, 11(7), 779. [\[Link\]](#)
- American Scientific Publishers. (n.d.). Nanoparticles for Catalysis, Energy and Drug Delivery. Retrieved from [\[Link\]](#)
- Scribd. (n.d.). Synthesis of Tungsten Oxide Nanoparticles Using A Hydrothermal Method at Ambient Pressure. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). (PDF) Growth of monoclinic  $\text{WO}_3$  nanowire array for highly sensitive  $\text{NO}_2$  detection. Retrieved from [\[Link\]](#)
- National Institutes of Health. (2021). An Insight into Chemistry and Structure of Colloidal 2D- $\text{WS}_2$  Nanoflakes: Combined XPS and XRD Study. *Nanomaterials*, 11(8), 1998. [\[Link\]](#)
- International Journal of Pharmaceutical Sciences and Drug Research. (2024). The Multifaceted Role of Iron Oxide Nanoparticles in Advancing Modern Pharmaceutical Technology and Drug Delivery Systems. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Preparation of uniform tungsten powder by wet hydrogen reduction and its process regulation | Request PDF. Retrieved from [\[Link\]](#)
- Chinatungsten Online. (n.d.). Tungsten Oxide Thin Film Chemical Vapor Deposition Method. Retrieved from [\[Link\]](#)
- University of Washington. (n.d.). Hydrothermal Synthesis of Monoclinic  $\text{VO}_2$  Micro- and Nanocrystals in One Step and Their Use in Fabricating Inverse Opals. Retrieved from [\[Link\]](#)
- Sungkyunkwan University. (n.d.). Study on the oxidation and reduction of tungsten surface for sub-50nm patterning process. Retrieved from [\[Link\]](#)

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## Sources

- [1. mdpi.com \[mdpi.com\]](#)
- [2. Applications of nanoparticle systems in drug delivery technology - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. lup.lub.lu.se \[lup.lub.lu.se\]](#)
- [4. materialsmodeling.org \[materialsmodeling.org\]](#)
- [5. mjas.analis.com.my \[mjas.analis.com.my\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. researchgate.net \[researchgate.net\]](#)
- [10. Synthesis of tungsten oxide nanoparticles using a hydrothermal method at ambient pressure | Journal of Materials Research | Cambridge Core \[cambridge.org\]](#)
- [11. jmaterenvirosci.com \[jmaterenvirosci.com\]](#)
- [12. Two-Step Solvothermal Process for Nanoarchitectonics of Metastable Hexagonal WO<sub>3</sub> Nanoplates \[mdpi.com\]](#)
- [13. scispace.com \[scispace.com\]](#)
- [14. researchgate.net \[researchgate.net\]](#)
- [15. Tungsten Oxide Thin Film Chemical Vapor Deposition Method !\[\]\(808fcbeb6d1f05f3c95fc6e93c84a009\_img.jpg\) Chinatungsten Online \[tungsten-film.com\]](#)
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